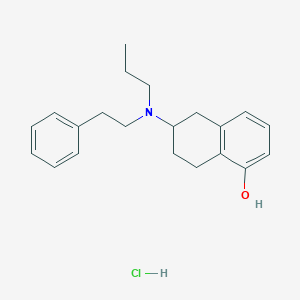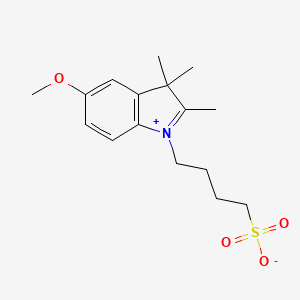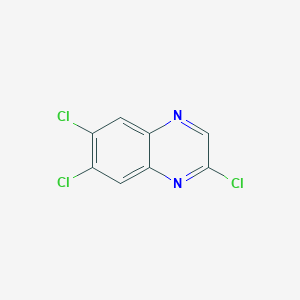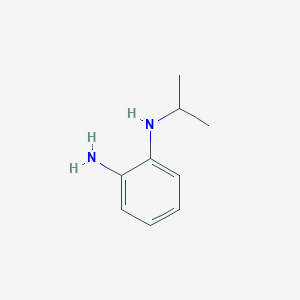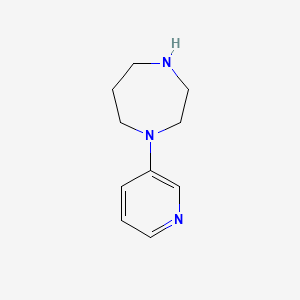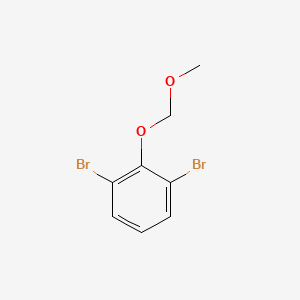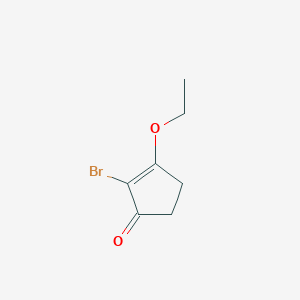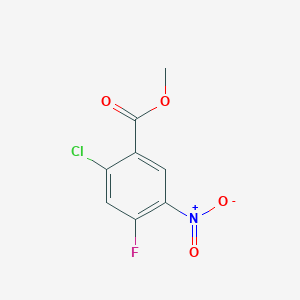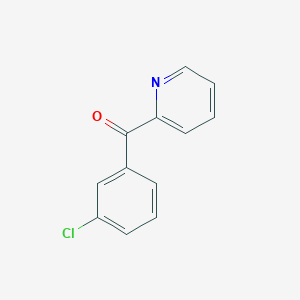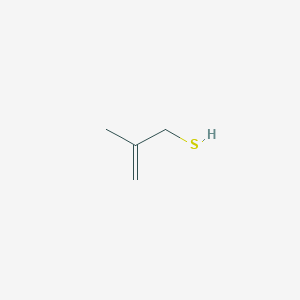
Methallyl mercaptan
描述
Methallyl mercaptan, also known as 3-methyl-2-buten-1-thiol, is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methallyl group. This compound is notable for its strong and distinctive odor, often described as pungent and similar to that of garlic or rotten cabbage. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methallyl mercaptan can be synthesized through several methods. One common approach involves the reaction of methallyl chloride with sodium hydrosulfide under controlled conditions. The reaction typically proceeds as follows:
CH2=C(CH3)CH2Cl+NaSH→CH2=C(CH3)CH2SH+NaCl
Another method involves the thiolation of methallyl alcohol using hydrogen sulfide in the presence of a catalyst. This reaction is carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methallyl chloride and sodium hydrosulfide are reacted in the presence of solvents and stabilizers. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The crude product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Methallyl mercaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields methallyl disulfide.
Reduction: Reduction reactions are less common but can involve the conversion of disulfides back to thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents. The reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Methallyl disulfide, methallyl sulfonic acid.
Substitution: Various substituted methallyl derivatives depending on the reagents used.
科学研究应用
Methallyl mercaptan has several applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as an intermediate in the production of pesticides, fungicides, and other agrochemicals. It is also employed in the synthesis of flavors and fragrances due to its strong odor.
作用机制
The mechanism of action of methallyl mercaptan involves its interaction with various molecular targets. The thiol group (-SH) is highly reactive and can form covalent bonds with proteins and enzymes, leading to the modification of their activity. This reactivity is the basis for its antimicrobial and antifungal properties, as it can disrupt the normal functioning of microbial cells.
相似化合物的比较
Methallyl mercaptan is similar to other thiol-containing compounds, such as:
Ethanethiol: Contains an ethyl group attached to the thiol group.
Propyl mercaptan: Contains a propyl group attached to the thiol group.
Uniqueness
This compound is unique due to the presence of the methallyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. Its structure allows for a wider range of chemical reactions and applications, particularly in the synthesis of more complex organosulfur compounds.
属性
IUPAC Name |
2-methylprop-2-ene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-4(2)3-5/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYVTQALAAQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453286 | |
| Record name | Methallyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-68-7 | |
| Record name | 2-Propene-1-thiol, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5954-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


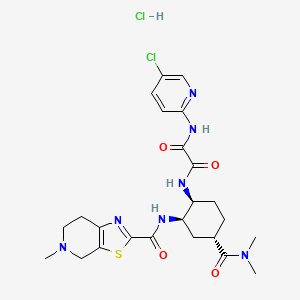
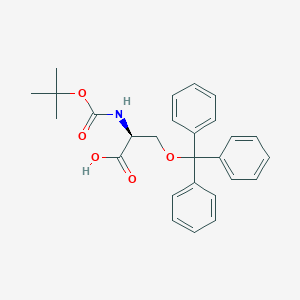
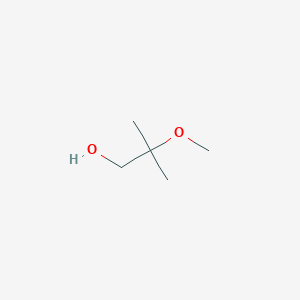
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)

